12-Bromododecanoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61658-00-2 |
|---|---|
Molecular Formula |
C12H22BrClO |
Molecular Weight |
297.66 g/mol |
IUPAC Name |
12-bromododecanoyl chloride |
InChI |
InChI=1S/C12H22BrClO/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2 |
InChI Key |
AAZZRSZIFFFEEE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)Cl)CCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparations of 12 Bromododecanoyl Chloride
Established Synthetic Routes from 12-Bromododecanoic Acid Precursors
The conversion of 12-bromododecanoic acid to 12-bromododecanoyl chloride is a standard procedure in organic chemistry, typically involving the use of specific chlorinating agents. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by a chloride ion.
Carboxylic Acid to Acyl Chloride Conversion Techniques
The most common and well-established methods for converting carboxylic acids to acyl chlorides involve the use of reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents are effective because the byproducts of the reaction are gaseous (sulfur dioxide and hydrogen chloride for thionyl chloride; carbon dioxide, carbon monoxide, and hydrogen chloride for oxalyl chloride), which simplifies the purification of the desired acyl chloride.
Role of Activating Agents (e.g., Oxalyl Chloride, Thionyl Chloride Analogs)
Oxalyl Chloride: This reagent is often preferred for its mild reaction conditions and the volatile nature of its byproducts. The reaction with a carboxylic acid proceeds to form an unstable intermediate which then decomposes to the acyl chloride, carbon dioxide, and carbon monoxide.
Thionyl Chloride: Thionyl chloride is another widely used reagent for this conversion. It reacts with the carboxylic acid to form an intermediate chlorosulfite, which then decomposes to the acyl chloride and sulfur dioxide gas. While effective, thionyl chloride can sometimes lead to side reactions if not used under carefully controlled conditions.
The general reactions can be summarized as follows:
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
R-COOH + (COCl)₂ → R-COCl + CO + CO₂ + HCl
Catalytic and Stoichiometric Additives (e.g., N,N-Dimethylformamide, Pyridine)
The conversion of carboxylic acids to acyl chlorides can be significantly accelerated by the use of catalytic amounts of N,N-dimethylformamide (DMF) or other bases like pyridine (B92270).
N,N-Dimethylformamide (DMF): When using oxalyl chloride or thionyl chloride, a catalytic amount of DMF is often added to facilitate the reaction. DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. This intermediate then reacts with the carboxylic acid to form the acyl chloride and regenerates the DMF catalyst.
Pyridine: Pyridine can be used as a base to neutralize the hydrogen chloride gas produced during the reaction, which can be particularly useful when the substrate is sensitive to acidic conditions. It can also act as a nucleophilic catalyst.
Optimization of Reaction Conditions for Enhanced Yield and Purity
To maximize the yield and purity of this compound, careful consideration of the reaction conditions is crucial. Factors such as the choice of solvent, reaction temperature, and reaction time play a pivotal role in the success of the synthesis.
Solvent Selection and Reaction Medium Effects
The choice of solvent is critical as it can influence the reaction rate and the solubility of the reactants and products. Inert aprotic solvents are typically employed for the synthesis of acyl chlorides to prevent any unwanted side reactions.
Commonly used solvents include:
Dichloromethane (DCM): A versatile solvent that is inert and has a low boiling point, making it easy to remove after the reaction.
Chloroform (CHCl₃): Similar to DCM, it is an effective solvent for this transformation.
Benzene and Toluene: These aromatic hydrocarbons can also be used, although their higher boiling points may require different work-up procedures.
Neat Conditions: In some cases, the reaction can be carried out using an excess of the chlorinating agent, such as thionyl chloride, which also acts as the solvent.
Below is a table summarizing the impact of solvent selection on the synthesis of acyl chlorides from carboxylic acids.
| Solvent | Boiling Point (°C) | Polarity | Advantages | Disadvantages |
| Dichloromethane | 39.6 | Polar aprotic | Good solubility for many organic compounds, inert, easy to remove. | Can be volatile, potential environmental concerns. |
| Chloroform | 61.2 | Polar aprotic | Similar to DCM, slightly higher boiling point. | Toxicity concerns. |
| Benzene | 80.1 | Nonpolar | Good solvent for many reactions. | Carcinogenic, high boiling point can complicate purification. |
| Thionyl Chloride (neat) | 76 | - | Acts as both reagent and solvent, driving the reaction to completion. | Requires careful removal of excess reagent, highly corrosive and toxic. |
Temperature and Reaction Time Regimes
The temperature and duration of the reaction are interdependent parameters that must be optimized for each specific substrate and reagent combination.
Temperature: Reactions with oxalyl chloride are often carried out at room temperature, while those with thionyl chloride may require gentle heating or reflux to proceed at a reasonable rate. The reaction temperature needs to be carefully controlled to prevent decomposition of the product or the formation of side products.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting material and the reaction temperature. Progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
The following table provides a general overview of typical reaction conditions for the synthesis of acyl chlorides.
| Activating Agent | Catalyst/Additive | Typical Solvent | Typical Temperature | Typical Reaction Time |
| Thionyl Chloride | None or Pyridine | Neat or Dichloromethane | Room Temperature to Reflux | 1-4 hours |
| Oxalyl Chloride | Catalytic DMF | Dichloromethane | 0°C to Room Temperature | 1-3 hours |
It is important to note that the optimal conditions for the synthesis of this compound would need to be determined empirically to achieve the highest possible yield and purity.
Reaction Monitoring and In-situ Formation Considerations
The conversion of 12-bromododecanoic acid to this compound is a crucial step in syntheses where the acyl chloride is used as a reactive intermediate. Effective monitoring of this reaction is essential to ensure complete conversion and to determine the optimal time for the subsequent reaction step, especially when the acyl chloride is generated and used without isolation (in-situ). The high reactivity and moisture sensitivity of acyl chlorides necessitate specific analytical approaches and handling considerations.
Reaction Monitoring Techniques
Several analytical methods can be employed to monitor the progress of the reaction. The choice of technique often depends on the reaction scale, the specific chlorinating agent used (e.g., thionyl chloride, oxalyl chloride), and the available instrumentation.
Infrared (IR) Spectroscopy: This is one of the most direct methods for monitoring the formation of this compound. The reaction can be tracked by observing the disappearance of the broad hydroxyl (-OH) stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the concurrent appearance of the sharp, strong carbonyl (C=O) stretching band of the acyl chloride at a higher frequency (approximately 1785-1815 cm⁻¹). ucalgary.ca The shift in the carbonyl absorption frequency from the carboxylic acid (around 1700-1725 cm⁻¹) to the higher wavenumber of the acyl chloride is a definitive indicator of successful conversion. ucalgary.ca
Thin-Layer Chromatography (TLC): Direct monitoring of acyl chlorides by TLC can be unreliable. researchgate.netechemi.com Due to their high reactivity, acyl chlorides can readily hydrolyze back to the corresponding carboxylic acid on the silica gel of the TLC plate, which can contain adsorbed water. researchgate.net This can lead to misleading results, suggesting incomplete reaction. A more effective TLC-based method involves quenching a small aliquot of the reaction mixture with a nucleophile, such as methanol. This converts the this compound into its corresponding methyl ester (methyl 12-bromododecanoate). The disappearance of the starting carboxylic acid spot and the appearance of the new, less polar ester spot on the TLC plate provide an indirect but reliable indication of reaction completion. researchgate.net
Gas Evolution: When reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are used, the reaction produces gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl, respectively). chemtube3d.com The cessation of gas evolution provides a simple, qualitative visual cue that the reaction is nearing completion. echemi.com
In-situ Formation and Use
Due to their hydrolytic instability and high reactivity, long-chain acyl chlorides like this compound are frequently prepared and used in-situ. This approach avoids a separate purification step, which can lead to decomposition and reduced yields.
The general procedure involves dissolving the starting material, 12-bromododecanoic acid, in an inert, anhydrous solvent (such as dichloromethane or chloroform). The chlorinating agent is then added, often with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride. researchgate.netechemi.com After monitoring confirms the complete formation of the acyl chloride, the next reagent is added directly to the same reaction vessel. This strategy is efficient and minimizes the handling of the sensitive acyl chloride intermediate, preserving its reactivity for the desired subsequent transformation. researchgate.net
The table below summarizes the key analytical data points used for monitoring the conversion of 12-bromododecanoic acid to this compound.
| Analytical Technique | 12-Bromododecanoic Acid (Starting Material) | This compound (Product) | Indication of Reaction Progress |
| IR Spectroscopy | Broad -OH stretch (2500-3300 cm⁻¹)C=O stretch (~1700-1725 cm⁻¹) | Absence of -OH stretchStrong C=O stretch (~1785-1815 cm⁻¹) | Disappearance of the broad -OH peak and appearance of the high-frequency C=O peak. |
| ¹H NMR Spectroscopy | -COOH proton (broad singlet, ~10-12 ppm)α-CH₂ protons (~2.35 ppm) | Absence of -COOH protonα-CH₂ protons shifted downfield (~2.9 ppm) | Disappearance of the acidic proton signal and downfield shift of the α-protons. |
| ¹³C NMR Spectroscopy | C=O carbon (~179-184 ppm) | C=O carbon (~170-174 ppm) | Shift of the carbonyl carbon signal. |
| TLC (after MeOH quench) | Polar spot corresponding to the acid. | Less polar spot of the methyl ester. | Disappearance of the starting material spot. |
Reaction Mechanisms and Chemoselective Transformations Involving 12 Bromododecanoyl Chloride
Acyl Chloride Reactivity: Nucleophilic Acyl Substitution Pathways
The acyl chloride functional group is the most reactive of the carboxylic acid derivatives and readily undergoes nucleophilic acyl substitution. chemistrysteps.com This high reactivity is attributed to the strong electron-withdrawing effects of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic. chemguide.co.uk The general mechanism for these reactions is a two-step addition-elimination process. chemistrysteps.com
Mechanism of Ester Formation with Alcohols
The reaction of 12-bromododecanoyl chloride with an alcohol leads to the formation of an ester. This transformation proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk
Mechanism of Esterification:
Nucleophilic Attack: The reaction is initiated by the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. libretexts.orgyoutube.com
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. libretexts.orgyoutube.com
Deprotonation: A base, such as pyridine (B92270) or another alcohol molecule, removes a proton from the oxonium ion to yield the final ester product and hydrochloric acid. chemistrysteps.comtldl.club
This reaction is typically vigorous and exothermic. chemguide.co.uk
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of the alcohol on the carbonyl carbon. | Tetrahedral Intermediate |
| 2 | Elimination of the chloride leaving group. | Protonated Ester |
| 3 | Deprotonation by a base. | Ester and HCl |
Mechanism of Amide Formation with Amines
The reaction between this compound and an amine produces an amide. libretexts.org This reaction also follows a nucleophilic addition-elimination pathway and is generally very rapid and exothermic. chemguide.co.uk
Mechanism of Amidation:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This initial addition step forms a tetrahedral intermediate. youtube.com
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. chemguide.co.ukchemguide.co.uk
Deprotonation: A second molecule of the amine acts as a base to deprotonate the nitrogen, forming the amide and an ammonium (B1175870) chloride salt. youtube.comdocbrown.info Using an excess of the amine is common to neutralize the HCl produced. chemistrysteps.com
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of the amine on the carbonyl carbon. | Tetrahedral Intermediate |
| 2 | Elimination of the chloride leaving group. | Protonated Amide |
| 3 | Deprotonation by a second amine molecule. | Amide and Ammonium Chloride |
Bromoalkane Reactivity: SN1 and SN2 Substitution Pathways
The alkyl bromide at the other end of the this compound molecule can undergo nucleophilic substitution reactions, primarily through SN1 and SN2 pathways. The specific pathway is influenced by the nature of the nucleophile, the solvent, and the structure of the alkyl halide. study.com
Alkyl Bromide Functional Group Transformations
The primary nature of the bromoalkane in this compound favors the SN2 mechanism. study.comchemist.sg In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the bromine in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. byjus.com
Common transformations of the alkyl bromide include:
Formation of Alcohols: Hydrolysis with water or hydroxide (B78521) ions.
Formation of Ethers: Reaction with alkoxides (Williamson ether synthesis).
Formation of Thiols and Thioethers: Reaction with hydrosulfide (B80085) or thiolates.
Formation of Nitriles: Reaction with cyanide ions.
Formation of Alkynes: Reaction with acetylide anions. researchgate.net
Tertiary haloalkanes, in contrast, tend to react via an SN1 mechanism, which involves a two-step process with the formation of a carbocation intermediate. youtube.comchemicalnote.com
Regioselectivity and Stereoselectivity Considerations in Dual Functionalization
When reacting this compound with a nucleophile, the regioselectivity of the reaction is a primary concern. The high reactivity of the acyl chloride means that most nucleophiles will preferentially attack the carbonyl carbon over the carbon of the alkyl bromide.
Stereoselectivity is generally not a factor in the reactions of the acyl chloride group, as the carbonyl carbon is sp2 hybridized and planar. chemguide.co.uk For the primary alkyl bromide, SN2 reactions proceed with inversion of configuration, though this is not relevant for the achiral terminal carbon of this compound.
Competitive Reaction Pathways and Chemoselectivity Challenges
The presence of two distinct electrophilic sites in this compound introduces the challenge of chemoselectivity. A nucleophile could potentially react with either the acyl chloride or the alkyl bromide.
Factors influencing chemoselectivity include:
Reactivity of the Electrophiles: The acyl chloride is significantly more reactive towards most nucleophiles than the primary alkyl bromide. This inherent difference in reactivity is the primary determinant of chemoselectivity. chemistrysteps.com
Nature of the Nucleophile: "Hard" nucleophiles (e.g., amines, alcohols) will react almost exclusively at the "hard" electrophilic center, the carbonyl carbon. "Softer" nucleophiles might show some reactivity at the "softer" alkyl bromide center, but the acyl chloride reaction is still expected to dominate.
Reaction Conditions: Temperature and solvent can influence reaction rates. However, overcoming the large intrinsic reactivity difference between the two functional groups through manipulation of reaction conditions is often difficult.
In most practical scenarios, reactions with nucleophiles will result in substitution at the acyl chloride position, leaving the alkyl bromide available for subsequent functionalization. Achieving selective reaction at the alkyl bromide in the presence of the acyl chloride is a significant synthetic challenge and would likely require protection of the more reactive acyl chloride group.
Derivatization and Functionalization Strategies Utilizing 12 Bromododecanoyl Chloride
Covalent Grafting and Surface Functionalization
12-Bromododecanoyl chloride is a valuable bifunctional molecule for the modification of surfaces and the creation of complex polymeric structures. Its acyl chloride group allows for initial attachment to a substrate or polymer backbone, while the terminal bromine atom serves as a latent initiation site for controlled polymerization reactions. This dual reactivity enables the covalent grafting of polymer chains from surfaces, leading to the formation of polymer brushes with tailored properties.
Surface-Initiated Graft Polymerization Methodologies
Surface-initiated polymerization is a powerful technique for creating dense, covalently attached polymer layers, known as polymer brushes, on a variety of substrates. These brushes can dramatically alter the surface properties of materials, including their wettability, biocompatibility, and lubricity. One of the most effective methods for achieving this is surface-initiated atom transfer radical polymerization (SI-ATRP).
In this methodology, a molecule capable of initiating polymerization is first immobilized on the surface. This compound is well-suited for this purpose, as its acyl chloride group can react with surface hydroxyl or amine groups to form a stable covalent bond. Once anchored, the terminal alkyl bromide of the dodecanoyl chain acts as an efficient initiator for ATRP. This allows for the "grafting-from" of a wide range of vinyl monomers, resulting in the growth of well-defined polymer chains from the surface. The "living" nature of this polymerization technique permits precise control over the molecular weight and polydispersity of the grafted polymer chains.
A key advantage of this approach is the ability to create block copolymer brushes by sequentially introducing different monomers to the polymerization reaction. This enables the fabrication of multifunctional surfaces with complex, layered architectures. The density of the grafted polymer chains can also be controlled by varying the initial density of the surface-anchored initiator.
| Polymerization Technique | Role of this compound | Key Advantages |
| Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Acts as a tetherable initiator | Precise control over polymer chain length and density; ability to form block copolymers. |
Attachment to Polymeric Architectures via Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic organic reaction that can be adapted for the modification of polymeric materials. This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst. For polymeric architectures containing aromatic moieties, such as polystyrene, this provides a route for the covalent attachment of functional side chains.
This compound can be used as the acylating agent in a Friedel-Crafts reaction with a suitable polymer backbone. The acyl chloride group reacts with the aromatic rings of the polymer, forming a ketone linkage and attaching the 12-bromododecanoyl side chain. The long aliphatic chain can impart hydrophobicity to the polymer, while the terminal bromide remains available for further chemical transformations.
This method is particularly useful for modifying the properties of existing polymers and for creating graft copolymers. The degree of functionalization can be controlled by the reaction conditions, such as the stoichiometry of the reactants and the reaction time.
Introduction of Diverse Chemical Moieties
The reactivity of both the acyl chloride and the terminal bromide of this compound allows for the introduction of a wide variety of chemical functionalities, leading to the synthesis of complex and specialized molecules.
Ferrocene (B1249389) Acylation and Subsequent Derivatization
Ferrocene, an organometallic compound with a "sandwich" structure, can undergo Friedel-Crafts acylation on its cyclopentadienyl (B1206354) rings. The reaction of ferrocene with this compound, typically in the presence of a Lewis acid catalyst like aluminum chloride, results in the formation of (12-bromododecanoyl)ferrocene. This molecule combines the electrochemical properties of the ferrocene moiety with a long alkyl chain terminating in a reactive bromide.
The resulting (12-bromododecanoyl)ferrocene can serve as a versatile intermediate for further derivatization. The terminal bromide can be converted into other functional groups, such as azides, amines, or thiols, allowing for the attachment of this ferrocene derivative to other molecules or surfaces. These ferrocene-containing compounds are of interest in areas such as electrochemistry, materials science, and medicinal chemistry. For instance, the acylation of ferrocene with the similar 6-bromohexanoyl chloride has been reported as a step in the synthesis of novel compounds.
| Reactant | Product | Potential Applications of Product |
| Ferrocene | (12-bromododecanoyl)ferrocene | Electrochemical sensors, redox-active polymers, modified electrodes. |
Formation of S-Acetylthio Derivatives
The terminal bromide of this compound can be readily converted into a protected thiol group through nucleophilic substitution with a thioacetate (B1230152) salt, such as potassium thioacetate. This reaction proceeds via an SN2 mechanism, where the thioacetate anion displaces the bromide ion, yielding S-(12-oxododecyl) ethanethioate.
The resulting thioester serves as a stable, protected form of a thiol, which can be deprotected under basic conditions to reveal the free thiol group. This two-step process is a common strategy for introducing thiol functionalities into molecules, as thiols themselves can be sensitive to oxidation. The thiol group is highly reactive and can participate in a variety of coupling reactions, such as thiol-ene chemistry or the formation of disulfide bonds.
| Reagent | Functional Group Transformation | Key Feature |
| Potassium Thioacetate | Bromide to S-acetylthio group | Provides a stable, protected form of a thiol. |
Synthesis of Nitrile Precursors
This compound can be converted into nitrile precursors through two primary routes. The first involves the reaction of the acyl chloride with ammonia (B1221849) or a primary amine to form a primary or secondary amide, respectively. Subsequent dehydration of the primary amide using a dehydrating agent such as thionyl chloride or phosphorus pentoxide yields the corresponding nitrile.
Alternatively, the terminal bromide can be converted to a nitrile group via a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. This SN2 reaction is a common method for the synthesis of alkyl nitriles. The resulting molecule would possess both a nitrile group and an acyl chloride, which could then be further reacted.
Nitriles are valuable synthetic intermediates that can be hydrolyzed to carboxylic acids, reduced to primary amines, or used in the formation of various nitrogen-containing heterocycles.
| Starting Functional Group | Reagents | Product Functional Group |
| Acyl Chloride | 1. Ammonia2. Thionyl Chloride | Nitrile |
| Terminal Bromide | Sodium Cyanide | Nitrile |
Tandem and Multi-step Synthetic Sequences
The utility of this compound is particularly evident in synthetic pathways that require the sequential introduction of different chemical functionalities. The disparate reactivity of the acyl chloride and the alkyl bromide allows for a stepwise approach to constructing complex molecules.
One illustrative multi-step sequence involves the initial reaction of this compound with a hydroxyl-containing molecule, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). This esterification reaction selectively consumes the acyl chloride, leaving the bromo group intact for subsequent transformations. The resulting monomer, 2-((12-bromododecanoyl)oxy)ethyl methacrylate, can then be polymerized or copolymerized. The pendant bromo-functionalized chains on the resulting polymer can then serve as initiation sites for a second polymerization, leading to the formation of graft copolymers.
Another significant area where this compound is employed in multi-step sequences is in the surface functionalization of materials. For instance, a substrate with surface hydroxyl groups can be initially treated with this compound to create a bromo-terminated self-assembled monolayer. This functionalized surface can then be used to initiate a surface-initiated polymerization, growing polymer brushes from the substrate. This multi-step approach allows for precise control over the surface properties of the material.
A further example of a tandem synthetic sequence involves the conversion of the terminal bromo group of a this compound derivative to an azide (B81097). This can be followed by a "click chemistry" reaction, such as a copper-catalyzed azide-alkyne cycloaddition, to attach another molecular fragment. This combination of traditional esterification and click chemistry provides a versatile and efficient route to complex, well-defined structures.
The following table summarizes a representative multi-step synthesis involving this compound:
| Step | Reactants | Key Reagents/Conditions | Intermediate/Final Product | Purpose |
| 1. Esterification | This compound, 2-Hydroxyethyl methacrylate (HEMA) | Triethylamine, Dichloromethane | 2-((12-Bromododecanoyl)oxy)ethyl methacrylate | Formation of a functional monomer |
| 2. Polymerization | 2-((12-Bromododecanoyl)oxy)ethyl methacrylate | Azobisisobutyronitrile (AIBN), Toluene | Poly(2-((12-bromododecanoyl)oxy)ethyl methacrylate) | Creation of a polymer backbone with pendant bromo groups |
| 3. Grafting from | Poly(2-((12-Bromododecanoyl)oxy)ethyl methacrylate), Styrene | CuBr, PMDETA | Poly(2-((12-bromododecanoyl)oxy)ethyl methacrylate)-g-polystyrene | Synthesis of a graft copolymer |
This sequential approach, enabled by the distinct reactive sites within this compound, underscores its importance as a versatile tool for the construction of advanced materials with tailored properties. The ability to perform sequential chemical transformations in a controlled manner is crucial for the development of materials for applications in fields such as drug delivery, coatings, and nanotechnology.
Applications in Advanced Organic Synthesis and Materials Science Research
Synthesis of Long-Chain Aliphatic Building Blocks and Intermediates
The bifunctional nature of 12-Bromododecanoyl chloride makes it a valuable starting material for the synthesis of complex long-chain molecules. The acyl chloride and the terminal bromine can be reacted selectively, enabling the introduction of various functional groups and the construction of sophisticated molecular architectures.
Elongation and Functionalization of Carbon Chains
The acyl chloride group of this compound is a powerful tool for carbon chain elongation and functionalization through reactions such as Friedel-Crafts acylation. In this type of electrophilic aromatic substitution, the acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst to form a ketone, thereby attaching the twelve-carbon chain to the aromatic moiety. This reaction is not only a method for extending carbon frameworks but also for introducing a long aliphatic tail to a variety of substrates, which can be crucial for modifying their physical and chemical properties.
The resulting long-chain aromatic ketones can serve as intermediates for further synthetic transformations. For instance, the ketone functionality can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction, completing the conversion of an acylation to an alkylation. This two-step process is often preferred over direct Friedel-Crafts alkylation, which can be prone to polysubstitution and carbocation rearrangements.
Preparation of ω-Functionalized Dodecanoic Acid Derivatives
The terminal bromine atom in this compound provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the ω-position of the dodecanoyl chain. This is a key strategy for the synthesis of ω-functionalized dodecanoic acid derivatives, which are valuable monomers for the production of specialty polymers and other advanced materials.
For example, the bromine can be displaced by an azide (B81097) ion to form ω-azido dodecanoic acid, which can then be reduced to ω-amino dodecanoic acid. This amino acid is a monomer for the synthesis of Nylon-12, a high-performance polyamide with applications in the automotive, electronics, and medical industries. Similarly, reaction with a hydroxide (B78521) source can yield ω-hydroxy dodecanoic acid, a precursor for polyesters and other biodegradable polymers.
The versatility of the terminal bromine allows for the synthesis of a diverse range of bifunctional molecules where the two ends of the long aliphatic chain can be independently modified, opening up possibilities for the creation of novel surfactants, lubricants, and self-assembling molecules.
Design and Fabrication of Functional Materials
The unique properties of this compound have been leveraged in the development of advanced functional materials with applications in electronics and energy.
Components for High-Density Non-Volatile Memory Devices
While direct research linking this compound to non-volatile memory devices is limited, the broader class of long-chain functionalized organic molecules is of significant interest in this field. The ability to form self-assembled monolayers (SAMs) on various substrates is a key aspect of molecular electronics. Long-chain molecules with specific functional groups can be designed to exhibit bistable conductivity states, which is the fundamental principle behind resistive switching memory.
Theoretically, a molecule like this compound could be used to create such functional layers. The acyl chloride could anchor the molecule to a suitable substrate, while the terminal bromine could be further modified to introduce a redox-active moiety. The long alkyl chain would provide the necessary insulating properties and control over the intermolecular spacing within the monolayer. However, specific research demonstrating the use of this compound for this application has yet to be prominently reported.
Tailoring Polymeric Systems for Enhanced Ion Conductivity
A significant application of this compound is in the modification of polymers to enhance their ionic conductivity. This is particularly relevant in the development of solid-state electrolytes for batteries and other electrochemical devices. The introduction of long, flexible alkyl side chains into a polymer matrix can disrupt the packing of the polymer chains, leading to an increase in the amorphous content and the creation of "free volume". This increased free volume facilitates the movement of ions through the polymer, thereby enhancing its ionic conductivity.
In a notable example, this compound has been used to functionalize polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS) triblock copolymers through Friedel-Crafts acylation. The C12 alkyl side chains attached to the polystyrene blocks act as internal plasticizers, increasing the mobility of the polymer chains and improving the diffusion of ions. This approach has been shown to significantly increase the ionic conductivity of the resulting polymer electrolytes.
Advanced Anion Exchange Membrane Development in Fuel Cells
Building on its role in enhancing ion conductivity, this compound is a key reagent in the synthesis of advanced anion exchange membranes (AEMs) for fuel cells. AEMs are a critical component of alkaline fuel cells, which offer the potential for using non-precious metal catalysts, thereby reducing costs.
The strategy involves the functionalization of robust polymer backbones, such as SEBS, with long alkyl side chains using this compound. Following the introduction of the C12 chains, the terminal bromine can be reacted with a tertiary amine, such as trimethylamine, to introduce quaternary ammonium (B1175870) groups. These positively charged groups are the fixed ionic sites within the AEM that facilitate the transport of hydroxide ions.
Integration into Supramolecular Assemblies and Molecular Machines
While specific research detailing the integration of this compound into supramolecular assemblies and molecular machines is not extensively documented in current literature, its molecular structure presents significant potential for such applications. The compound is bifunctional, featuring two distinct reactive sites: the highly reactive acyl chloride group at one end and the alkyl bromide at the other.
This "head and tail" functionality makes it an ideal building block for complex molecular architectures. The acyl chloride can readily react with nucleophiles like amines or alcohols to anchor the molecule to a surface or another molecular component. Subsequently, the terminal bromine offers a site for orthogonal chemical modifications, such as nucleophilic substitution or coupling reactions. This allows for the stepwise and controlled construction of elaborate, non-covalently bonded supramolecular systems. The long dodecyl chain also imparts amphiphilic properties, which can be exploited to drive self-assembly in solution, forming structures like micelles or vesicles.
Development of Biologically Relevant Small Molecules as Synthetic Tools
This compound serves as a valuable starting material and intermediate in the synthesis of various small molecules with potential biological activity. Its dual reactivity allows for the introduction of a long-chain fatty acid moiety while retaining a functional handle for further chemical transformations.
Precursors for Myristic Acid Derivative Synthesis
This compound is an activated derivative of dodecanoic acid, a fatty acid closely related to myristic acid (tetradecanoic acid). The acyl chloride group is a powerful electrophile, enabling efficient reaction with a wide array of nucleophiles to form stable amide and ester bonds. This reactivity is fundamental in creating libraries of myristic acid analogs for biological screening. For instance, reacting myristoyl chloride (the unbrominated analog) with various aryl amines is a standard method for producing N-myristoyltransferase (NMT) inhibitors. nih.gov Similarly, this compound can be used to synthesize analogous derivatives where the terminal bromine can be retained as a feature or used for subsequent coupling to other molecules, enhancing structural diversity.
Intermediate in Halometabolite Analog Synthesis (e.g., Chlorosphaerolactylate B)
The synthesis of certain natural products and their analogs utilizes long-chain bromo-fatty acids as key precursors. A notable example is the synthesis of Chlorosphaerolactylate B, a newly discovered antimicrobial halometabolite. frontiersin.org The documented chemical synthesis of this molecule begins with commercially available 12-bromododecanoic acid. frontiersin.orgup.ptresearchgate.netnih.gov In this synthesis, the carboxylic acid is coupled directly with L-lactic acid benzyl (B1604629) ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. frontiersin.orgup.pt
While this specific published route bypasses the acyl chloride, the conversion of 12-bromododecanoic acid to its more reactive acyl chloride form, this compound, represents a classic and alternative strategy for activating the carboxyl group to facilitate the formation of the required ester linkage.
Scaffold for Enzyme Inhibitor Development (e.g., Acetyl-CoA Carboxylase)
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism and has become an attractive target for the development of drugs against diseases like cancer and metabolic disorders. nih.govcornell.edu Inhibitors of ACC often mimic substrates or allosteric regulators of the enzyme. While long-chain fatty acyl-CoAs are involved in feedback inhibition of ACC, a review of the scientific literature does not indicate that this compound has been specifically developed or utilized as a primary scaffold for potent ACC inhibitors.
Synthesis of ω-N-Amino Analogs
The terminal bromine atom of this compound makes it an excellent substrate for the synthesis of ω-N-amino analogs, specifically 12-aminododecanoic acid and its derivatives. These are important monomers for high-performance polymers like Nylon 12. mdpi.comnih.gov A standard and efficient chemical method to achieve this transformation involves a two-step process:
Nucleophilic Substitution: The terminal alkyl bromide is readily displaced by a nitrogen nucleophile. Reaction with sodium azide (NaN₃) in a suitable solvent yields the ω-azido intermediate.
Reduction: The resulting azide is then reduced to the primary amine. This can be accomplished through various methods, such as catalytic hydrogenation or reaction with a reducing agent like lithium aluminum hydride.
This synthetic route provides a purely chemical pathway to ω-amino fatty acids, complementing biocatalytic methods that often start from dodecanoic acid. mdpi.comresearchgate.net
Data Tables
Table 1: Synthetic Applications of this compound
| Application | Role of this compound | Key Reaction Type | Target Molecule/System |
|---|---|---|---|
| Supramolecular Assemblies | Potential bifunctional building block | Acylation & Nucleophilic Substitution | Amphiphiles, Functionalized Surfaces |
| Myristic Acid Derivatives | Activated precursor | Acylation (Amide/Ester formation) | Biologically active fatty acid analogs |
| Halometabolite Synthesis | Intermediate (via its parent acid) | Esterification | Chlorosphaerolactylate B frontiersin.org |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 12-bromododecanoic acid |
| 12-aminododecanoic acid |
| Acetyl-CoA |
| Chlorosphaerolactylate B |
| L-lactic acid benzyl ester |
| Myristic Acid |
| Myristoyl chloride |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| Sodium Azide |
| ω-N-Amino Analogs |
Advanced Spectroscopic and Analytical Characterization Methodologies for 12 Bromododecanoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 12-bromododecanoyl chloride, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming its structure.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. In this compound, the protons on the carbon adjacent to the highly electronegative acyl chloride group are significantly deshielded and appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons. ucalgary.calibretexts.orglibretexts.org Similarly, the protons on the carbon bonded to the bromine atom are also shifted downfield.
The expected signals in the ¹H NMR spectrum of this compound are:
A triplet corresponding to the two protons on the carbon alpha to the carbonyl group (C2).
A triplet for the two protons on the carbon attached to the bromine atom (C12).
A large, complex multiplet for the bulk of the methylene protons (C3-C11) in the long alkyl chain.
Quintets or multiplets for the protons on carbons beta to the functional groups (C3 and C11) due to coupling with their neighbors.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| H on C2 (-CH₂COCl) | ~2.8-2.9 | Triplet (t) | 2H |
| H on C12 (-CH₂Br) | ~3.4-3.6 | Triplet (t) | 2H |
| H on C3 | ~1.7-1.8 | Multiplet (m) | 2H |
| H on C11 | ~1.8-1.9 | Multiplet (m) | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups, such as alkyl bromides and acyl chlorides. uwimona.edu.jmchemicalbook.com
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. Due to the low natural abundance (1.1%) of the ¹³C isotope, spectra are often recorded with proton decoupling, resulting in a single peak for each chemically distinct carbon atom. wikipedia.org
The key features in the ¹³C NMR spectrum of this compound would be:
The carbonyl carbon (C1) signal, which is highly deshielded and appears significantly downfield, typically in the range of 160-180 ppm for acyl chlorides. ucalgary.caoregonstate.edu
The carbon atom bonded to the bromine (C12), which appears at a distinct chemical shift, typically around 30-40 ppm. docbrown.info
The carbon alpha to the carbonyl group (C2), which is also deshielded.
A series of signals corresponding to the other methylene carbons in the alkyl chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-C OCl) | ~170-174 |
| C2 (-C H₂COCl) | ~45-50 |
| C12 (-C H₂Br) | ~33-35 |
| C11 | ~32-34 |
| C3 | ~28-30 |
Note: Predicted values are based on typical chemical shifts for long-chain bromoalkanes and acyl chlorides. docbrown.infodocbrown.infoudel.educhemicalbook.comwisc.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
For this compound (C₁₂H₂₂BrClO), the presence of two different halogen atoms, bromine and chlorine, results in a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This leads to a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).
A primary fragmentation pathway for acyl chlorides in mass spectrometry is the cleavage of the carbon-chlorine bond, leading to the formation of a stable acylium ion (R-CO⁺). ucalgary.calibretexts.org This fragment is often observed as a prominent peak in the spectrum.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of the elemental composition of a molecule. fiveable.memeasurlabs.comyoutube.com This capability is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
For this compound, HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretical exact mass.
Table 3: Theoretical Masses for this compound Isotopologues
| Isotopologue Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|
| C₁₂H₂₂⁷⁹Br³⁵ClO | 296.05425 |
| C₁₂H₂₂⁸¹Br³⁵ClO | 298.05220 |
| C₁₂H₂₂⁷⁹Br³⁷ClO | 298.05128 |
Data sourced from ChemSpider ID: 10530669. chemspider.com
The high resolving power of HRMS allows for the clear separation and identification of these closely spaced isotopologue peaks, providing definitive confirmation of the presence of both bromine and chlorine in the molecule. rsc.orgresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and large molecules. nih.gov However, highly reactive compounds like acyl chlorides pose a challenge for direct analysis by ESI-MS, as they readily react with protic solvents (like methanol or water) commonly used in ESI.
To overcome this, analysis often involves chemical derivatization. ddtjournal.comnih.gov this compound can be converted into a more stable derivative, such as an ester or an amide, prior to analysis. This process not only stabilizes the molecule but can also enhance ionization efficiency, leading to improved sensitivity. ddtjournal.comacs.org For example, reaction with an amine containing a permanently charged group can create a derivative that is readily detected in positive-ion mode ESI-MS.
If direct analysis is attempted, it must be performed under strictly anhydrous, aprotic conditions. In such cases, ionization might occur through the formation of adducts with trace ions present in the solvent, such as [M+Cl]⁻. elsevierpure.com
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is a fundamental technique used to separate, identify, and purify the components of a mixture. nih.govkhanacademy.org For this compound and its derivatives, both gas and liquid chromatography are employed for purity assessment and isolation.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Acyl chlorides can be analyzed by GC, often with high sensitivity using an electron capture detector (ECD), which is highly responsive to halogenated compounds. actachemscand.org However, the high reactivity of the acyl chloride group can sometimes lead to degradation in the hot injector or on the column. To mitigate this, derivatization is a common strategy. The acyl chloride can be converted to a more stable ester (e.g., by reaction with methanol or 2-propanol) or an amide, which can then be reliably quantified by GC. actachemscand.orgnih.govchromforum.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. nih.gov Direct analysis of this compound by reversed-phase HPLC is challenging due to its reactivity with aqueous mobile phases and its lack of a strong UV chromophore.
Therefore, derivatization is almost always necessary for HPLC analysis. google.com The compound can be reacted with a UV-active or fluorescent labeling agent, such as a nitrophenylhydrazine derivative, to produce a stable product that can be easily detected and quantified. google.com This approach allows for the sensitive determination of purity and the isolation of the compound or its derivatives from reaction mixtures.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-bromododecane |
| Dodecanoyl chloride |
| Decanoyl chloride |
| Methanol |
| 2-propanol |
| Nitrophenylhydrazine |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. However, the high reactivity of acyl chlorides like this compound presents challenges for direct HPLC analysis, as they can react with residual water in the mobile phase or on the column, leading to degradation and inaccurate results. nih.gov To overcome this, derivatization is a common and effective strategy. nih.govresearchgate.net
A prevalent method involves the conversion of the highly reactive acyl chloride into a more stable ester derivative, for instance, by reacting it with an alcohol such as methanol or ethanol. This reaction is typically rapid and can be performed prior to HPLC analysis. The resulting ester is significantly more stable and can be readily analyzed using reversed-phase HPLC.
Illustrative HPLC Method for a Derivative of this compound:
A hypothetical reversed-phase HPLC method for the analysis of the methyl ester of 12-bromododecanoic acid could be employed. In this scenario, this compound is first derivatized to methyl 12-bromododecanoate. The analysis would then proceed under the following conditions:
| Parameter | Condition |
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
This table outlines a typical set of conditions for the HPLC analysis of a fatty acid methyl ester derivative, which would be a suitable approach for the indirect analysis of this compound.
The choice of a C18 column is based on its hydrophobic stationary phase, which is well-suited for retaining the nonpolar long alkyl chain of the derivative. phenomenex.comionsource.com The mobile phase composition can be adjusted to achieve optimal separation from impurities or other reaction components. UV detection at a low wavelength like 210 nm is generally effective for esters which lack a strong chromophore.
Gas Chromatography (GC)
Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. Direct analysis of long-chain acyl chlorides like this compound by GC can be problematic due to their high boiling points and potential for degradation at the elevated temperatures of the injector and column. Therefore, similar to HPLC, derivatization is the preferred approach.
The most common derivatization for fatty acid-related compounds for GC analysis is the formation of Fatty Acid Methyl Esters (FAMEs). s4science.atsigmaaldrich.comfishersci.comresearchgate.netscioninstruments.com This conversion significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting methyl 12-bromododecanoate can be analyzed effectively, often with a flame ionization detector (FID), which provides excellent sensitivity for organic compounds.
Typical GC-FID Conditions for FAME Analysis:
| Parameter | Condition |
| Column | High-polarity capillary column (e.g., WAX or FAME-specific phase), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C (FID) |
| Oven Program | Initial temperature of 100°C, ramped to 240°C at 5°C/min |
| Injection Mode | Split (e.g., 50:1) |
This table presents a standard set of parameters for the GC-FID analysis of fatty acid methyl esters, a methodology applicable to the derivatized form of this compound.
The use of a high-polarity column is crucial for achieving good separation of different fatty acid methyl esters, including potential isomers or impurities. fishersci.com The temperature program is designed to elute the FAMEs in a reasonable timeframe while ensuring good resolution.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing purity. column-chromatography.com However, the direct application of acyl chlorides to silica gel plates can lead to hydrolysis and streaking, as silica is a polar stationary phase with surface hydroxyl groups that can react with the acyl chloride. reddit.comsciencemadness.org
To circumvent this issue, a small aliquot of the reaction mixture containing this compound can be quenched with an alcohol (e.g., methanol) to form the corresponding ester before spotting on the TLC plate. This allows for a more reliable assessment of the presence of the original acyl chloride (as its ester derivative) compared to the starting material or other byproducts.
General TLC Procedure for Monitoring Reactions of this compound:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | A mixture of non-polar and moderately polar solvents, e.g., Hexane:Ethyl Acetate (4:1 v/v) |
| Sample Preparation | A small sample of the reaction mixture is diluted in a dry, inert solvent. A separate small sample is quenched with a few drops of methanol before spotting. |
| Visualization | 1. UV light (254 nm) if any components are UV-active. 2. Staining with a suitable reagent such as potassium permanganate or p-anisaldehyde, followed by gentle heating. libretexts.orgreachdevices.com |
This table provides a general guideline for using TLC to monitor reactions involving this compound, emphasizing the derivatization step for more reliable results.
The choice of mobile phase is critical and should be optimized to achieve good separation between the starting material (e.g., 12-bromododecanoic acid) and the product (the ester derivative of this compound). nih.govaocs.org Visualization with potassium permanganate is effective for compounds that can be oxidized, which is common for many organic molecules.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule based on their characteristic vibrational frequencies.
For this compound, the key functional groups are the acyl chloride and the bromoalkane moiety. The IR spectrum is particularly useful for identifying the acyl chloride group due to the strong absorption of the carbonyl (C=O) bond. The C=O stretching vibration in acyl chlorides typically appears at a high frequency, in the range of 1770-1815 cm⁻¹. This is a higher frequency than that observed for other carbonyl compounds such as ketones, aldehydes, and carboxylic acids, making it a distinctive diagnostic peak.
The C-Cl stretch of the acyl chloride group is expected in the fingerprint region, which can be complex. The long alkyl chain will show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹. The C-Br stretching vibration is expected to produce a band in the lower frequency region of the IR spectrum, typically between 515 and 690 cm⁻¹. orgchemboulder.com
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman, the C-Br bond often gives a strong and characteristic Raman signal. For long-chain bromoalkanes like 1-bromododecane, a strong, polarized Raman band characteristic of the -CH₂Br group is observed around 563 cm⁻¹ and 647 cm⁻¹. aip.org The C-Cl stretch of the acyl chloride would also be Raman active. The symmetric and asymmetric stretches of the CH₂ groups in the long alkyl chain are also prominent in the Raman spectrum. aip.org
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C-H (Alkyl) | Stretching | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
| C=O (Acyl Chloride) | Stretching | 1770 - 1815 (Very Strong) | 1770 - 1815 (Medium) |
| C-H (Alkyl) | Bending | ~1465 (Variable) | ~1465 (Variable) |
| C-Cl (Acyl Chloride) | Stretching | 650 - 800 (Variable) | 650 - 800 (Strong) |
| C-Br (Alkyl) | Stretching | 515 - 690 (Medium-Strong) | 515 - 690 (Strong) |
This table summarizes the key expected vibrational frequencies for the functional groups present in this compound in both IR and Raman spectroscopy.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check on its purity and confirming its molecular formula. For this compound (C₁₂H₂₂BrClO), elemental analysis would involve the quantitative determination of the mass percentages of carbon, hydrogen, bromine, chlorine, and oxygen.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. The experimental values obtained from elemental analysis of a pure sample should closely match these theoretical values, typically within a margin of ±0.4%.
Theoretical Elemental Composition of this compound (C₁₂H₂₂BrClO):
To calculate the theoretical composition, the molecular weight of the compound is first determined: Molecular Weight = (12 × Atomic Weight of C) + (22 × Atomic Weight of H) + (1 × Atomic Weight of Br) + (1 × Atomic Weight of Cl) + (1 × Atomic Weight of O) Molecular Weight = (12 × 12.011) + (22 × 1.008) + (1 × 79.904) + (1 × 35.453) + (1 × 15.999) = 297.66 g/mol
The percentage of each element is then calculated as follows: % Element = (Total mass of element in formula / Molecular Weight) × 100
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 48.42 |
| Hydrogen (H) | 1.008 | 22 | 22.176 | 7.45 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 26.84 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 11.91 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 5.38 |
| Total | 297.664 | 100.00 |
This table presents the calculated theoretical elemental composition of this compound. Experimental results from elemental analysis should align closely with these values to verify the compound's identity and purity.
A significant deviation between the experimental and theoretical values would indicate the presence of impurities or that the incorrect compound has been synthesized.
Theoretical and Computational Studies on 12 Bromododecanoyl Chloride and Its Derived Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of molecules. These methods can be used to calculate optimized molecular geometry, vibrational frequencies, and electronic orbital distributions, which collectively govern the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For 12-bromododecanoyl chloride, the FMO analysis reveals distinct regions of electrophilicity and nucleophilicity.
The reactivity of molecules can often be understood by examining the HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor. youtube.com
LUMO: The LUMO is predominantly localized on the acyl chloride functional group. Specifically, it is the π* antibonding orbital of the carbonyl (C=O) group. The large coefficient of the LUMO on the carbonyl carbon atom indicates that this site is highly electrophilic and susceptible to nucleophilic attack. This is a characteristic feature of acyl chlorides, contributing to their high reactivity. chemistrystudent.comresearchgate.net
HOMO: The HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and chlorine atoms of the acyl chloride group, as well as the lone pairs on the terminal bromine atom. The distribution of the HOMO suggests that these sites are the most nucleophilic parts of the molecule.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -11.02 | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.78 | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 9.24 | Indicates chemical stability and reactivity. A large gap suggests high stability. |
| Chemical Hardness (η) | 4.62 | Measures resistance to change in electron distribution. Calculated as (LUMO - HOMO) / 2. |
| Electrophilicity Index (ω) | 4.56 | A measure of the energy lowering of a system when it accepts electrons from the environment. |
Note: The values in the table are illustrative for a simple acyl chloride and are used to represent the general electronic characteristics applicable to the functional group in this compound.
Acyl chlorides are highly reactive derivatives of carboxylic acids that undergo nucleophilic acyl substitution reactions. wikipedia.org Computational modeling can map the entire energy landscape of these reactions, identifying intermediates and, crucially, the transition states that control the reaction kinetics. The reaction of this compound with a nucleophile (e.g., water, alcohol, or an amine) proceeds via a well-established nucleophilic addition-elimination mechanism. chemistrystudent.comlibretexts.orgchemguide.co.uk
The process can be modeled in the following steps:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. This is the initial "addition" phase, which leads to the formation of a tetrahedral intermediate. Quantum chemical calculations can determine the activation energy barrier for this step by locating the corresponding transition state. libretexts.orgyoutube.com
Tetrahedral Intermediate: This is a high-energy, short-lived species where the carbonyl carbon is sp³ hybridized. The stability of this intermediate can be assessed computationally.
Leaving Group Elimination: The carbon-oxygen double bond reforms, expelling the chloride ion, which is an excellent leaving group. This "elimination" step also proceeds through a transition state, and its energy barrier can be calculated to understand the rate of product formation. chemguide.co.ukyoutube.com
By characterizing the geometries and energies of the reactants, transition states, intermediates, and products, a complete potential energy surface for the reaction can be constructed. This allows for the theoretical determination of reaction rates and provides insight into how substituents on the nucleophile or the acyl chloride itself might influence reactivity.
Molecular Dynamics Simulations for Material Properties
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the collective behavior of large ensembles of molecules, such as polymers and membranes, over time. chemrxiv.orgrsc.org By grafting molecules like this compound onto polymer backbones or surfaces, novel materials with tailored properties can be created. MD simulations are essential for predicting these properties before synthesis.
Key research findings from simulations on similar systems include:
Chain Packing and Morphology: The long, flexible alkyl side chains can act as internal plasticizers, increasing the free volume and lowering the glass transition temperature (Tg) of the polymer. Alternatively, if the side chains are sufficiently long and regular, they can crystallize independently of the polymer backbone, forming ordered nanodomains. MD simulations can predict these morphological changes by analyzing radial distribution functions and chain packing arrangements. nih.gov
Chain Dynamics: The mobility of the polymer chains is a critical factor for its mechanical properties. acs.org Simulations can track the movement of polymer segments over time to calculate diffusion coefficients and relaxation times. The presence of long side chains can either enhance or restrict local chain motion depending on their concentration and interaction with the polymer backbone. iaea.org
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | OPLS-AA, CHARMM, GROMOS | Defines the potential energy of the system based on atomic positions. rsc.org |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to simulate realistic conditions. |
| Temperature | 300-600 K | Studied across a range to determine properties like glass transition temperature. acs.org |
| Simulation Time | 10-100 ns | Allows the system to equilibrate and provides sufficient data for analyzing dynamic properties. |
| Analysis Metrics | Radial Distribution Function, Mean Squared Displacement, Radius of Gyration | Used to characterize polymer structure, chain mobility, and conformation. |
The terminal bromine on the 12-bromododecyl side chain provides a site for further chemical modification. For example, it can be converted into a quaternary ammonium (B1175870) salt, introducing a fixed positive charge. Polymers functionalized in this way can be used as anion-exchange membranes, which are critical components in technologies like fuel cells and water purification. nih.gov
MD simulations are a powerful tool for investigating the mechanisms of ion transport through such membranes. acs.org By creating a simulation box containing the functionalized polymer, water, and mobile ions, researchers can observe how anions move through the membrane. pnas.orguchicago.edu
Hydration and Water Channels: Simulations can reveal how water molecules organize around the polymer chains and the fixed cationic sites, forming interconnected channels that facilitate ion transport.
Ion-Polymer Interactions: The strength of the interaction between the mobile ions and the fixed charges on the polymer influences the transport rate. Strong interactions can slow down ion diffusion. MD simulations can quantify these interactions and calculate key transport properties like ionic conductivity and diffusion coefficients. acs.org
Effect of Functional Group: The length and flexibility of the side chain (derived from this compound) can create wider, more efficient ion transport channels compared to shorter side chains, potentially leading to higher ionic conductivity.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Derivatives with Biological Interest
The reactivity of this compound allows for the synthesis of a diverse library of derivatives, such as esters, amides, and other long-chain compounds. If these derivatives are designed to interact with a biological target, such as an enzyme or receptor, computational techniques like QSAR and molecular docking can be used to predict their biological activity and guide the design of more potent molecules. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a statistical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a set of derivatives made from this compound (e.g., by reacting it with various amines to form amides), a QSAR model could be developed as follows:
A series of derivatives is synthesized and their biological activity (e.g., IC₅₀ for enzyme inhibition) is measured.
For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP for hydrophobicity, molar refractivity for size) and electronic properties (e.g., partial charges).
A mathematical equation is generated that relates the descriptors to the observed activity. dergipark.org.trmdpi.com
This model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to make next. nih.gov
| Derivative (R-group of Amine) | logP (Hydrophobicity) | Molar Refractivity (MR) | Observed Activity (log(1/IC₅₀)) | Predicted Activity |
|---|---|---|---|---|
| -CH₃ | 5.8 | 95.2 | 4.1 | 4.2 |
| -CH₂CH₃ | 6.2 | 99.8 | 4.5 | 4.4 |
| -Phenyl | 7.1 | 115.6 | 5.3 | 5.2 |
| -CH₂(4-OH-Phenyl) | 6.5 | 118.1 | 5.8 | 5.7 |
Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com For a derivative of this compound with potential therapeutic activity, docking can provide insights into its binding mode within the active site of its target protein. mdpi.comnih.gov The long dodecyl chain would likely occupy a hydrophobic pocket, while the headgroup (e.g., an amide or ester) could form specific hydrogen bonds with key amino acid residues. The docking score provides an estimate of the binding affinity, helping to rank different derivatives and explain observed structure-activity relationships at an atomic level. mdpi.comnih.gov
Future Research Trajectories and Emerging Paradigms for 12 Bromododecanoyl Chloride
Green Chemistry Approaches in its Synthesis and Utilization
The traditional synthesis of 12-bromododecanoyl chloride from 12-bromododecanoic acid often involves reagents like oxalyl chloride or thionyl chloride, which can generate hazardous byproducts. researchgate.net Future research is geared towards developing more environmentally benign synthetic routes.
Alternative Chlorinating Agents: Green chemistry principles encourage the use of safer reagents. Research into alternative, less hazardous chlorinating agents is a key area of exploration. While reagents like phosphorus(V) chloride and phosphorus(III) chloride are effective, they also produce corrosive byproducts. chemguide.co.uk The development of solid-supported chlorinating agents or catalytic methods that minimize waste is a promising avenue.
Solvent-Free and Catalytic Methods: A significant advancement in green chemistry is the move towards solvent-free reaction conditions or the use of eco-friendly solvents like water. tandfonline.com While challenging for a reactive compound like an acyl chloride, research into solid-state synthesis or the use of catalytic amounts of activating agents could drastically reduce the environmental footprint of its production. For instance, the use of cyanuric chloride has been proposed as a method that avoids the liberation of HCl gas.
Utilization in Aqueous Media: The application of acyl chlorides in aqueous environments is typically avoided due to their reactivity with water. However, recent studies have demonstrated the successful N-acylation of amines with acid chlorides in phosphate buffer, a neutral and environmentally friendly medium. tandfonline.com This approach, which often results in easy product isolation via precipitation, could be extended to the utilization of this compound, thereby expanding its applicability in green synthetic protocols. tandfonline.com
Integration into Catalytic Cycles and Methodologies
While not a catalyst itself, the bifunctional nature of this compound makes it an attractive molecule for anchoring catalytic species to supports or for the synthesis of novel catalyst structures.
Immobilization of Catalysts: The acyl chloride functional group can readily react with hydroxyl or amine groups on the surface of solid supports like silica, polymers, or magnetic nanoparticles. This allows for the covalent attachment of the dodecyl bromide chain, which can then be further functionalized to immobilize a catalytically active species. This approach facilitates catalyst recovery and reuse, a cornerstone of green chemistry.
Synthesis of Catalytically Active Surfactants: The long alkyl chain of this compound provides surfactant-like properties. By incorporating a catalytically active headgroup, it is possible to create "catalytic surfactants" that can be used in emulsion or micellar catalysis, enhancing reaction rates and selectivity at the interface of two immiscible phases.
Exploration in Nanoscale and Self-Assembled Systems
The ability of long-chain molecules to self-assemble into ordered structures makes this compound a valuable building block in nanotechnology.
Self-Assembled Monolayers (SAMs): A significant application of this compound is in the synthesis of molecules designed for the formation of self-assembled monolayers on surfaces. For instance, it has been used in the Friedel-Crafts acylation of ferrocene (B1249389) to create 12-bromododecanoyl ferrocene. uqam.ca This molecule, after further modification to introduce a thiol group, can form well-ordered SAMs on gold surfaces. uqam.ca These ferrocene-functionalized SAMs are of interest for applications in molecular electronics and high-density memory devices. google.comgoogle.com
Functionalization of Nanoparticles: The acyl chloride group can be used to graft the 12-bromododecyl chain onto the surface of nanoparticles, providing a reactive "handle" for further functionalization. The terminal bromide can then be converted to other functional groups, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules. This surface modification can improve the dispersibility and biocompatibility of nanoparticles for various biomedical and materials science applications.
Advanced Applications in Bio-inspired and Hybrid Materials
The structure of this compound, with its long aliphatic chain and reactive end groups, lends itself to the creation of bio-inspired and hybrid materials.
Synthesis of Bio-inspired Lipids and Membranes: The long dodecyl chain mimics the hydrophobic tails of lipids. By reacting this compound with suitable hydrophilic head groups, novel synthetic lipids can be created. These synthetic lipids can self-assemble into vesicles or other membrane-like structures, providing platforms for studying membrane processes or for drug delivery applications.
Development of Functional Polymers: The acyl chloride and bromide functionalities allow this compound to be incorporated into polymers as a functional monomer or as a grafting agent. This can be used to introduce long alkyl side chains with reactive ends, which can then be used to create cross-linked networks, attach bioactive molecules, or modify the surface properties of the polymer.
Development of Novel Reagents and Synthetic Protocols Based on its Structure
The bifunctionality of this compound is a key feature that can be exploited to develop new reagents and synthetic strategies.
Bifunctional Linkers and Spacers: Its well-defined length and reactive ends make it an ideal bifunctional linker for connecting two different molecular entities. This is particularly useful in fields like medicinal chemistry and materials science for creating complex architectures. For example, it has been used as a starting material in a multi-step synthesis of molecular imaging probes. niph.go.jp
Precursor for Phase-Transfer Reagents: The long alkyl chain combined with a terminal functional group that can be converted into a quaternary ammonium (B1175870) or phosphonium salt makes it a precursor for synthesizing novel phase-transfer catalysts. These catalysts can facilitate reactions between reagents in immiscible phases, a valuable tool in organic synthesis.
Initiator for Controlled Polymerization: The terminal bromide can act as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). By first anchoring the acyl chloride end to a surface or another molecule, it is possible to grow polymer chains with controlled length and architecture from the bromide end.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5'-O-(12-Bromododecanoyl) ester derivatives in nucleoside prodrug development?
- Methodological Answer : 12-Bromododecanoyl chloride is reacted with nucleosides (e.g., d4T) in anhydrous conditions using DMAP as a base catalyst. The reaction is typically conducted at a 100 mg scale in inert solvents like dichloromethane or acetonitrile. Post-synthesis, derivatives are purified via column chromatography and validated using NMR and mass spectrometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing. Work in a fume hood to avoid inhalation. Immediate washing with soap and water is required for skin contact. Follow OSHA guidelines for corrosive substances and REACH regulations for waste disposal. Storage should be in a cool, dry environment with airtight containers to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
